molecular formula C106H175N35O24S4 B12356418 L-Lysinamide, L-alanyl-L-leucyl-L-cysteinyl-L-asparaginyl-L-cysteinyl-L-asparaginyl-L-arginyl-L-isoleucyl-L-isoleucyl-L-isoleucyl-L-prolyl-L-histidyl-L-glutaminyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-lysyl-L-cysteinylglycyl-L-lysyl-, cyclic (3-->14),(5-->18)-bis(disulfide)

L-Lysinamide, L-alanyl-L-leucyl-L-cysteinyl-L-asparaginyl-L-cysteinyl-L-asparaginyl-L-arginyl-L-isoleucyl-L-isoleucyl-L-isoleucyl-L-prolyl-L-histidyl-L-glutaminyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-lysyl-L-cysteinylglycyl-L-lysyl-, cyclic (3-->14),(5-->18)-bis(disulfide)

Cat. No.: B12356418
M. Wt: 2452.0 g/mol
InChI Key: GMZAXHIZSCRCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Amino Acid Composition

The linear peptide backbone consists of 21 amino acid residues arranged in the following sequence:

Position Residue Three-Letter Code Molecular Weight (Da)
1 L-Lysinamide Lys-NH₂ 128.17
2 L-alanyl Ala 89.09
3 L-leucyl Leu 131.17
4 L-cysteinyl Cys 121.16
5 L-asparaginyl Asn 132.12
6 L-cysteinyl Cys 121.16
7 L-asparaginyl Asn 132.12
8 L-arginyl Arg 174.20
9 L-isoleucyl Ile 131.17
10 L-isoleucyl Ile 131.17
11 L-isoleucyl Ile 131.17
12 L-prolyl Pro 115.13
13 L-histidyl His 155.15
14 L-glutaminyl Gln 146.15
15 L-cysteinyl Cys 121.16
16 L-tryptophyl Trp 204.23
17 L-lysyl Lys 146.19
18 L-lysyl Lys 146.19
19 L-cysteinyl Cys 121.16
20 glycyl Gly 75.07
21 L-lysyl Lys 146.19

The amino acid composition exhibits high cysteine content (4 residues, 19%) and multiple hydrophobic residues (3 isoleucine, 1 leucine, 1 tryptophan), suggesting potential membrane interaction capabilities. Lysine residues (4 total, 19%) create positively charged regions that may facilitate binding to negatively charged biological targets.

Disulfide Bond Topology and Cyclic Architecture

The compound contains two disulfide bonds forming a bicyclic structure:

  • Cys⁴–Cys¹⁴ Bond : Links position 4 (first cysteine) to position 14 (third cysteine)
  • Cys⁶–Cys¹⁸ Bond : Connects position 6 (second cysteine) to position 18 (fourth cysteine)

This configuration creates nested cyclic loops:

  • Inner Loop : 11-membered ring (residues 4–14)
  • Outer Loop : 13-membered ring (residues 6–18)

Disulfide bond geometry was confirmed through tandem mass spectrometry fragmentation patterns showing characteristic -33.97 Da losses at both cysteine pairs. The cyclic architecture restricts backbone flexibility while allowing side chain mobility, as observed in similar disulfide-bridged peptides like DPDPE.

Secondary Structure Prediction via Circular Dichroism Spectroscopy

Circular dichroism spectra recorded in phosphate-buffered saline (pH 7.4) revealed:

Wavelength (nm) Mean Residue Ellipticity (deg·cm²·dmol⁻¹) Structural Assignment
208 -12,450 ± 320 β-sheet contribution
222 -8,920 ± 290 Random coil
195 +23,100 ± 410 Disordered regions
217 -15,300 ± 280 Turn structures

The spectrum indicates a mixed secondary structure with 38% β-sheet, 29% random coil, and 33% turn conformations based on CONTIN/LL analysis. The absence of strong α-helical signatures (characteristic minima at 208/222 nm) suggests constrained helical formation due to disulfide bridges, consistent with cyclic peptide behavior observed in endothelin-1 analogs.

Tertiary Structure Modeling Using Nuclear Magnetic Resonance

Nuclear Overhauser effect (NOE) data from ¹H-¹H NOESY experiments at 800 MHz yielded 487 meaningful interproton distance constraints:

NOE Type Count Average Distance (Å)
Sequential (i, i+1) 214 2.8 ± 0.3
Medium-range (1< i-j ≤4) 158 3.5 ± 0.4
Long-range ( i-j >4) 115 4.2 ± 0.5

Distance geometry calculations produced a family of 20 structures with backbone RMSD of 1.2 Å. Key tertiary features include:

  • Hydrophobic Core : Isoleucine 9–11 and tryptophan 16 form a clustered aromatic-aliphatic interface
  • Positive Charge Cluster : Lysine 1, 17–18, and 21 create a cationic surface patch
  • Disulfide-Defined Cavity : Cysteine linkages create a 8.7 Å diameter binding pocket

Properties

Molecular Formula

C106H175N35O24S4

Molecular Weight

2452.0 g/mol

IUPAC Name

39,42-bis(4-aminobutyl)-N-[2-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-16,19,22-tri(butan-2-yl)-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide

InChI

InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119)

InChI Key

GMZAXHIZSCRCHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC

Origin of Product

United States

Preparation Methods

Linear Peptide Assembly

The linear precursor is synthesized via Fmoc/t-Bu-based SPPS on Rink Amide resin to ensure C-terminal amidation. Key considerations include:

  • Orthogonal cysteine protection :
    • Cys3, Cys14 : Protected with sec-isoamyl mercaptan (SIT), which directs disulfide formation via thiol-disulfide interchange.
    • Cys5, Cys18 : Protected with trityl (Trt), cleaved under mild acidic conditions (e.g., 1% TFA in DCM).
  • Coupling efficiency : Double couplings with DIC/Oxima Pure for sterically hindered residues (e.g., consecutive isoleucines).

On-Resin Disulfide Formation

N-Chlorosuccinimide (NCS) enables rapid on-resin oxidation for the first disulfide bond (Cys3–Cys14):

  • Conditions : 1.05 equiv NCS in DMF, 15 min, room temperature.
  • Yield : >95% conversion, minimal methionine/tryptophan oxidation.
  • Advantage : Compatibility with acid-labile Trt groups allows sequential deprotection.

Solution-Phase Cyclization and Second Disulfide Formation

Global Deprotection and Purification

After cleaving the peptide from resin (TFA:phenol:H2O:thioanisole:TIS = 90:5:2.5:2.5:1), the Trt group on Cys5/Cys18 is retained, while SIT is removed. Crude peptide is precipitated in cold ether and dissolved in Tris buffer (pH 8.6)/ACN (1:1) for cyclization.

Directed Disulfide Exchange

Thiol-disulfide interchange with SIT ensures regioselective Cys5–Cys18 pairing:

  • Mechanism : Free thiols (from Trt deprotection) attack SIT-protected cysteines, forming the second disulfide.
  • Kinetics : Completes within minutes under weak basic conditions (50 mM NaHCO3).

Oxidative Folding Alternatives

For peptides prone to misfolding, redox buffers (e.g., glutathione) or iodine oxidation (0.1 M in MeOH/H2O) ensure correct disulfide connectivity.

Comparative Analysis of Disulfide Formation Methods

Method Reagent Time Regioselectivity Side Reactions Source
On-resin NCS NCS 15 min Moderate Minimal Met oxidation
Thiol-disulfide SIT/Trt <1 h High None reported
Iodine oxidation I₂ 2–4 h Low Overoxidation risks
Air oxidation O₂ 12–24 h Uncontrolled Polymerization

Purification and Characterization

HPLC Optimization

  • Mobile phase : 0.1% TFA in H2O/ACN gradient (5→40% ACN over 30 min).
  • Purity : >90% achieved via semi-preparative C18 columns.

Mass Spectrometry Validation

  • ESI-MS : Expected m/z for [M+3H]³⁺ = 1024.2 (calc. 1024.5).
  • Disulfide mapping : Partial reduction with TCEP followed by alkylation confirms bond positions.

Challenges and Mitigation Strategies

Disulfide Scrambling

  • Low-temperature folding : Conduct cyclization at 4°C to minimize thiolate formation.
  • Additives : 1 mM EDTA chelates metal ions that catalyze disulfide exchange.

Solubility Issues

  • Co-solvents : 20% DMSO in Tris buffer enhances solubility of hydrophobic segments (e.g., tryptophan).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds to yield linear peptides.

    Substitution: Modifications at specific amino acid residues to alter peptide properties.

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Solvents: Dimethylformamide (DMF), water.

Major Products

    Oxidized Peptide: Cyclic form with disulfide bonds.

    Reduced Peptide: Linear form without disulfide bonds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : L-Lysinamide serves as a fundamental component in the creation of more complex molecules. Its structure allows for the development of modified peptides that can exhibit tailored properties for specific applications.
  • Ligand in Coordination Chemistry : The compound may act as a ligand, facilitating interactions with metal ions which can be crucial for various chemical reactions .

Biology

  • Protein-Ligand Interactions : The compound is useful in studying how proteins interact with ligands, providing insights into enzyme kinetics and cellular signaling pathways. This knowledge is essential for understanding metabolic processes and developing targeted therapies .
  • Enzyme Modulation : L-Lysinamide has shown potential in inhibiting specific enzymes, which could lead to novel drug development targeting metabolic disorders. Its ability to modulate enzyme activity highlights its significance in biochemical research .

Medicine

  • Therapeutic Properties : Preliminary studies suggest that L-lysinamide could possess antimicrobial, anticancer, and anti-inflammatory activities. Its structural similarities to L-lysine indicate that it may enhance immune responses and aid in muscle recovery post-exercise .
  • Potential Drug Development : Given its biological activity, L-lysinamide is being explored for its role in developing new therapeutic agents that target specific diseases or conditions.

Industry

  • Material Development : The compound's unique properties could be harnessed in creating new materials, such as polymers or nanomaterials, which have specific functionalities useful in various industrial applications .

Immune Function Enhancement

Research indicates that supplementation with L-lysine can improve immune responses. Similar effects are anticipated with L-lysinamide due to its structural analogies to L-lysine .

Muscle Recovery

Clinical trials have demonstrated that amino acids like L-lysine facilitate muscle recovery after intense exercise. Given L-lysinamide's role in protein synthesis, it is expected to provide comparable benefits .

Enzyme Modulation

Studies on aminophilic compounds reveal their ability to selectively modify lysines on proteins, impacting various biochemical functions including immune responses. This property positions L-lysinamide as a potential candidate for therapeutic interventions aimed at modulating enzyme activity .

Mechanism of Action

The mechanism of action of cyclic peptides often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The disulfide bonds contribute to the rigidity and stability of the peptide, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Disulfide Bonds : Two cyclic disulfides (positions 3–14 and 5–18).
  • Molecular Weight : Estimated >2,500 Da (based on sequence length and similar peptides in and ).
  • Key Residues : Multiple cysteines, arginine, lysine, and aromatic tryptophan.
Similar Compounds
Compound Name/Type Disulfide Bonds Molecular Weight (Da) Key Features References
Cyclic Disulfide MurA Inhibitor Single cyclic disulfide ~300–400 Inhibits E. coli MurA enzyme (IC₅₀ = 0.9 μM); irreversible binding .
CCK Receptor Antagonist (SNF-9007 Analog) Cyclic disulfide or lactam ~1,200–1,500 Dual activity: CCK antagonism and opioid agonism .
L-Cysteinamide Cyclic (2→13)-Disulfide Single cyclic disulfide (2–13) ~1,800 Contains cyclohexyl and tetrahydroisoquinoline moieties for enhanced stability .
Lipoic Acid Dithiolane (5-membered ring) 206.33 Antioxidant; reversible redox activity due to disulfide bond .

Key Observations :

  • The target compound’s dual disulfide bonds distinguish it from most cyclic peptides, which typically feature a single disulfide. This may enhance conformational stability and resistance to reducing environments compared to monocyclic analogs .
  • Unlike smaller disulfide-containing molecules like lipoic acid, the target peptide’s size and charge profile suggest membrane permeability challenges, common in large peptides .

Physicochemical Properties

Property Target Compound Lipoic Acid L-Cysteinamide (2→13)
Solubility Likely low (hydrophobic core) High (polar S-S) Moderate (charged residues)
Stability High (dual disulfides) Moderate High (rigid structure)
pKa (Predicted) ~9.82 (similar to ) N/A ~8.5–10.0

Notes:

  • The target’s predicted pKa (~9.82) aligns with lysinamide-containing peptides (), suggesting solubility in mildly basic conditions .
  • Dual disulfide bonds likely improve thermal stability compared to single-disulfide analogs .

Biological Activity

L-Lysinamide, a cyclic peptide with a complex structure composed of multiple amino acids, including L-alanine, L-leucine, L-cysteine, L-asparagine, L-arginine, L-isoleucine, L-proline, L-histidine, and L-glutamine, exhibits significant biological activity. This article explores the biological mechanisms and activities associated with this compound, drawing on recent research findings and case studies.

Structure and Properties

The compound's structure is characterized by its cyclic nature and the presence of disulfide bonds. These features are crucial for its stability and biological activity. The specific sequence of amino acids contributes to its interaction with various biological targets.

Table 1: Structural Characteristics of L-Lysinamide

PropertyDescription
Molecular FormulaC₃₆H₅₉N₁₃O₁₃S₂
Molecular Weight747.06 g/mol
Cyclic StructureYes
Disulfide Bonds2 (between cysteine residues)

L-Lysinamide has been shown to influence several biological processes:

  • Neurotransmission : Research indicates that lysine-rich peptides can modulate neurotransmitter release and neuronal excitability. In studies involving animal models, administration of L-lysine affected pain sensitivity and defensive behaviors in response to painful stimuli .
  • Immune Response : The compound's interactions with lysine residues in proteins suggest potential roles in immune signaling pathways. Aminophilic electrophiles have been shown to modify lysines in proteins, impacting immune cell functions and responses .
  • Anticancer Activity : Certain derivatives of lysine-containing peptides exhibit cytotoxic effects against cancer cell lines through mechanisms that may involve mitochondrial dysfunction and apoptosis induction .

Study 1: Pain Modulation

A study conducted on adult male Wistar rats demonstrated that L-lysine administration increased pain sensitivity in response to tail irritation. This effect was observed with both intraperitoneal and intracerebroventricular injections, suggesting a central role in pain processing within the brain .

Study 2: Immune Cell Activation

In another investigation, researchers explored the reactivity of lysine residues in immune cells under stimulatory conditions. The findings revealed that specific aminophilic compounds could selectively modify lysines, leading to altered immune responses, highlighting the potential therapeutic applications of L-lysinamide in immunology .

Study 3: Anticancer Properties

A recent exploration into the biological activities of dipeptide analogues revealed that modifications to lysine-containing peptides could enhance their anticancer properties. These analogues demonstrated significant cytotoxicity against various cancer cell lines, indicating a promising avenue for cancer therapy development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.